Isoamyl isovalerate

Catalog No.
S601755
CAS No.
659-70-1
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl isovalerate

CAS Number

659-70-1

Product Name

Isoamyl isovalerate

IUPAC Name

3-methylbutyl 3-methylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

XINCECQTMHSORG-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CC(C)C

Solubility

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water
1ml in 6ml 70% ethanol (in ethanol)

Canonical SMILES

CC(C)CCOC(=O)CC(C)C

Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, finds limited application in scientific research outside its well-established role in the food industry as a flavoring agent [, ]. However, there are a couple of interesting research areas where it has been investigated:

  • Enzyme Efficiency Optimization

    Studies have explored the use of isoamyl isovalerate as a substrate for lipases, enzymes that break down fats. Researchers have investigated methods to optimize the production of isoamyl isovalerate using immobilized lipases, with the goal of improving efficiency and yield [].

  • Flavor Chemistry Research

    Due to its distinctive apple-like aroma, isoamyl isovalerate can be a useful tool in flavor chemistry research. Scientists may use it to study odor perception, flavor interactions, or the development of artificial flavors [].

Isoamyl isovalerate is an organic compound classified as an ester, with the molecular formula C10H20O2C_{10}H_{20}O_{2} and a molecular weight of approximately 172.26 g/mol. It is commonly known for its fruity aroma, particularly reminiscent of apples, and is often utilized in the flavoring and fragrance industries. The compound is also referred to by other names, including isovaleric acid, isoamyl ester, and apple essence .

  • Flammability: Isoamyl isovalerate is flammable and can irritate the skin and eyes upon contact [].
  • Safety precautions: Standard laboratory safety practices should be followed when handling isopropyl isovalerate, including wearing gloves, eye protection, and working in a well-ventilated area [].
, primarily involving the esterification of isoamyl alcohol and isovaleric acid. The general reaction can be represented as follows:

Isovaleric Acid+Isoamyl AlcoholH2SO4Isoamyl Isovalerate+Water\text{Isovaleric Acid}+\text{Isoamyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isoamyl Isovalerate}+\text{Water}

In this reaction, concentrated sulfuric acid acts as a catalyst. Other methods of synthesis include direct electrolytic oxidation of isoamyl alcohol and enzymatic synthesis using immobilized lipases .

Research indicates that isoamyl isovalerate exhibits antimicrobial properties, which may contribute to its utility in food preservation. Additionally, its pleasant aroma makes it a candidate for applications in cosmetics and personal care products. Some studies suggest that it may have potential effects on human health, although further research is necessary to fully understand its biological implications .

Isoamyl isovalerate can be synthesized through various methods:

  • Esterification Method: This involves heating isoamyl alcohol and isovaleric acid in the presence of sulfuric acid as a catalyst. The reaction typically requires reflux conditions for several hours.
  • Electrolytic Oxidation: This method utilizes electrolysis to oxidize isoamyl alcohol directly, producing isoamyl isovalerate with a yield of approximately 70.6% under controlled conditions .
  • Enzymatic Synthesis: Utilizing immobilized lipase enzymes has been shown to facilitate the synthesis of isoamyl isovalerate under mild conditions, enhancing yield and reducing by-products .

Isoamyl isovalerate finds extensive applications in various industries:

  • Flavoring: It is widely used in food products to impart fruity flavors, particularly in beverages and confectionery.
  • Fragrance: The compound's appealing scent makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: Its antimicrobial properties may allow for applications in drug formulations or as a preservative .

Isoamyl isovalerate shares structural similarities with several other esters and compounds known for their fruity aromas. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Isoamyl acetateC7H14O2C_7H_{14}O_2Known for its strong banana aroma
Ethyl butyrateC6H12O2C_6H_{12}O_2Fruity scent reminiscent of pineapples
Butyl acetateC6H12O2C_6H_{12}O_2Commonly used solvent with a sweet smell
Isobutyl acetateC6H12O2C_6H_{12}O_2Used in flavoring; has a slightly different odor profile

Uniqueness of Isoamyl Isovalerate

What distinguishes isoamyl isovalerate from these similar compounds is its specific fruity aroma profile that closely resembles apples. This makes it particularly valuable in flavoring applications where an apple note is desired, setting it apart from other esters that may evoke different fruit scents or serve different functional roles.

Isoamyl isovalerate, known in systematic nomenclature as 3-methylbutyl 3-methylbutanoate, represents a branched-chain ester with the molecular formula C₁₀H₂₀O₂. The compound possesses a molecular weight of 172.27 daltons and is identified by the Chemical Abstracts Service number 659-70-1. Alternative nomenclature includes isopentyl isovalerate, isovaleric acid isoamyl ester, and 3-methylbutyl 3-methylbutyrate.

The structural architecture of isoamyl isovalerate consists of two distinct branched alkyl components connected through an ester linkage. The molecule features a 3-methylbutyl group (isoamyl group) attached to the oxygen atom of the ester bond, while a 3-methylbutanoyl group (isovaleryl group) forms the carbonyl portion of the ester. This specific arrangement of carbon atoms creates a symmetrical branching pattern that significantly influences the compound's physical and chemical properties.

Table 1: Physical Properties of Isoamyl Isovalerate

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.27 g/mol
Boiling Point190.5-193°C
Melting Point-58.15°C
Density (20°C)0.854-0.860 g/mL
Refractive Index (20°C)1.411-1.414
Flash Point67-80°C
AppearanceColorless to pale yellow liquid

The compound exhibits characteristic organoleptic properties that define its commercial value. Isoamyl isovalerate presents a distinctive fruity odor profile, commonly described as reminiscent of apple, apricot, banana, and pear. The taste characteristics include sweet apple, green, and fruity notes, with detection thresholds as low as 20 parts per billion and taste recognition at 15 parts per million. These sensory attributes result directly from the compound's molecular structure, particularly the branched configuration that influences its interaction with olfactory and gustatory receptors.

The solubility profile of isoamyl isovalerate demonstrates typical ester behavior. The compound exhibits negligible solubility in water, with estimates suggesting approximately 44.59 milligrams per liter at 25°C. Conversely, it displays excellent solubility in organic solvents including ethanol, ether, benzene, and various hydrocarbons. This solubility pattern reflects the predominantly hydrophobic nature of the molecule, attributed to its extensive alkyl branching and relatively small polar ester functional group.

Historical Context and Discovery

The historical development of isoamyl isovalerate knowledge intertwines with broader advances in organic chemistry and natural product isolation techniques. While specific discovery dates remain undocumented in available literature, the compound's identification likely occurred during the systematic investigation of fruit essences and fermentation products in the late nineteenth and early twentieth centuries. The recognition of isoamyl isovalerate as a distinct chemical entity emerged alongside developments in ester chemistry and the growing understanding of flavor compound structures.

Early research into fruit aromas and fermentation byproducts provided the foundation for isoamyl isovalerate characterization. The compound was initially identified as a constituent of various natural sources, including fruit essences and alcoholic beverages. Historical documentation indicates its presence in cognac, cider, and other fermented products, suggesting that its organoleptic properties were recognized long before its chemical structure was fully elucidated.

The systematic study of isoamyl isovalerate gained momentum with advances in analytical chemistry, particularly gas chromatography and mass spectrometry techniques. These developments enabled researchers to isolate, identify, and quantify the compound in complex natural matrices. The establishment of its role as a key flavor component in apple and other fruit aromas contributed to its commercial significance and drove further research into its synthesis and applications.

Industrial interest in isoamyl isovalerate developed parallel to the growth of the flavoring and fragrance industries. The compound's distinctive apple-like aroma profile made it particularly valuable for food flavoring applications, leading to investigations into efficient synthetic production methods. The development of practical synthesis routes, including direct esterification and enzymatic approaches, marked significant milestones in the compound's commercial history.

Natural Occurrence vs. Synthetic Production Pathways

Isoamyl isovalerate demonstrates widespread natural occurrence across diverse biological systems, establishing its significance as a naturally produced flavor compound. The ester has been identified in numerous fruit species, including apple, banana, tomato, and various tropical fruits. Natural production occurs through enzymatic esterification processes within plant tissues, where specific esterases catalyze the formation of the ester bond between isoamyl alcohol and isovaleric acid precursors.

Table 2: Natural Sources of Isoamyl Isovalerate

Source CategorySpecific ExamplesReference
FruitsApple, banana, tomato, quince, cherimoya
Alcoholic BeveragesCognac, cider, beer, rum, whisky, sherry
Essential OilsEucalyptus microcorys, mastic gum, peppermint, spearmint
Other PlantsAngelica root oil, olive oil, hop oil

The biosynthetic pathway for isoamyl isovalerate in plants involves the enzymatic conversion of amino acid precursors. Leucine and isoleucine metabolism contributes to the formation of both isoamyl alcohol and isovaleric acid components through deamination and decarboxylation reactions. Subsequent esterification by plant esterases produces the final ester product, which accumulates in fruit tissues and contributes to characteristic aroma profiles.

Synthetic production of isoamyl isovalerate employs multiple approaches, with direct esterification representing the most common industrial method. The Fischer esterification reaction between isoamyl alcohol and isovaleric acid, catalyzed by mineral acids such as sulfuric acid, provides a straightforward synthetic route. Optimization studies have demonstrated that optimal conditions include a molar ratio of 1.1:1 alcohol to acid, 6.4% catalyst concentration, 2-hour reaction time, and 10 milliliters of water-carrying agent, achieving yields up to 97.5%.

Alternative synthetic approaches include the use of heteropolyacid catalysts, which offer advantages in terms of catalyst recovery and environmental impact. Sulfonated organic heteropolyacid salts have shown superior catalytic efficiency and reusability, maintaining activity through six reaction cycles without significant performance degradation. These ionic liquid catalysts provide enhanced selectivity and reduced side product formation compared to traditional mineral acid catalysts.

Enzymatic synthesis represents a growing area of interest for isoamyl isovalerate production, particularly for applications requiring natural labeling. Immobilized lipases from Rhizomucor miehei have demonstrated effectiveness in catalyzing the esterification reaction under mild conditions. Optimal enzymatic synthesis conditions include 0.75 molar alcohol concentration, 0.5 molar acid concentration (1.5:1 ratio), 10 grams per liter enzyme concentration, and 50°C reaction temperature in n-hexane solvent, achieving yields exceeding 85% after 144 hours.

The choice between natural extraction and synthetic production depends on economic factors, regulatory requirements, and end-use applications. Natural isoamyl isovalerate commands premium pricing but offers advantages for products marketed as natural or organic. Synthetic production provides cost-effective access to large quantities while maintaining identical chemical composition and properties. The development of efficient synthetic routes and enzymatic processes continues to expand the commercial viability of isoamyl isovalerate across diverse applications.

Table 3: Synthetic Production Methods Comparison

MethodCatalyst TypeYield (%)Reaction TimeTemperatureReference
Fischer EsterificationSulfuric acid97.52 hoursNot specified
Heteropolyacid CatalysisIonic liquid97.52 hoursNot specified
Enzymatic SynthesisImmobilized lipase>85144 hours50°C

The environmental considerations associated with different production methods influence industrial preferences. Enzymatic synthesis offers reduced environmental impact through mild reaction conditions and biodegradable catalysts. However, longer reaction times and higher costs limit its large-scale application. Traditional chemical synthesis provides rapid production rates but requires careful handling of acidic catalysts and potential waste treatment. The selection of appropriate production methods continues to evolve with advancing technology and changing regulatory requirements.

Physical Description

Liquid
Colourless liquid with a fruity apple-like odou

XLogP3

3.1

Boiling Point

190.4 °C

Density

0.851 - 0.857

UNII

16M1VA1FJY

GHS Hazard Statements

Aggregated GHS information provided by 1720 companies from 6 notifications to the ECHA C&L Inventory.;
H411 (97.73%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.89 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

659-70-1

Wikipedia

Isoamyl isovalerate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 3-methyl-, 3-methylbutyl ester: ACTIVE

Dates

Modify: 2023-08-15

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